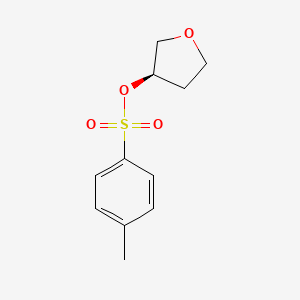

(R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Description

(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS 219823-47-9) is a chiral sulfonate ester with the molecular formula C₁₁H₁₄O₄S and a molecular weight of 242.29 g/mol . It is synthesized via the reaction of (R)-3-hydroxytetrahydrofuran with 4-toluenesulfonyl chloride in dichloromethane (DCM) using pyridine as a base . Key physicochemical properties include:

- Solubility: 0.7 g/L in water at 25°C .

- Density: 1.30 ± 0.1 g/cm³ at 20°C .

- Hazards: H302 (harmful if swallowed), H315/H319/H335 (skin/eye irritation, respiratory irritation) .

This compound is primarily used as a chiral intermediate in pharmaceuticals, such as in the synthesis of Empagliflozin (an SGLT2 inhibitor for diabetes) and glucokinase activators . Its (R)-stereochemistry is critical for ensuring enantioselectivity in drug synthesis.

Properties

IUPAC Name |

[(3R)-oxolan-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-10-6-7-14-8-10/h2-5,10H,6-8H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCNXHYRAKUQDB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219823-47-9 | |

| Record name | Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219823479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4FND4P2YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate typically involves the reaction of ®-tetrahydrofuran-3-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of ®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form different products.

Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydrofuran derivatives, while oxidation can produce tetrahydrofuran-3-one .

Scientific Research Applications

Synthesis and Reactivity

(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is primarily synthesized from (R)-(-)-3-hydroxytetrahydrofuran. It serves as a versatile reactant in various organic transformations, including:

- Esterification Reactions : It can be used to form esters with different alcohols.

- Nucleophilic Substitution : The sulfonate group provides a good leaving group for nucleophilic attack, facilitating the synthesis of complex molecules.

Applications in Medicinal Chemistry

-

Intermediate for Drug Synthesis

- This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. For example, it plays a role in the preparation of chiral hydrazine derivatives that are useful in drug formulations aimed at treating neurological disorders such as Parkinson's disease .

- Synthesis of PDE9 Inhibitors

Case Study 1: Synthesis of Chiral Hydrazine Derivatives

A patented process describes the use of (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate in producing (S)-(tetrahydrofuran-3-yl)hydrazine. This process involves several steps including esterification and hydrolysis, yielding high-purity hydrazine derivatives that serve as intermediates for further pharmaceutical development .

Case Study 2: Inhibition of Sphingosine Kinases

Research indicates that derivatives synthesized from (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate exhibit inhibitory activity against sphingosine kinases, which are implicated in cancer progression. The compound's ability to modulate these enzymes suggests its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of ®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tetrahydrofuran ring can undergo ring-opening reactions, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric properties of the substituents .

Comparison with Similar Compounds

Stereoisomeric and Structural Analogs

Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate (CAS 13694-84-3)

- Molecular Formula : C₁₁H₁₄O₄S (same as the (R)-isomer).

- Key Differences : Lacks stereochemical specification, likely representing a racemic mixture or undefined stereochemistry.

- Applications : Used in general organic synthesis but lacks the enantioselective applications of the (R)-isomer .

(Tetrahydrofuran-3-yl)methyl 4-Methylbenzenesulfonate (CAS 15833-63-3)

- Molecular Formula : C₁₂H₁₆O₄S.

- Structural Difference : A methyl group is appended to the tetrahydrofuran ring.

Functional Group Variants

Posaconazole Impurity: ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-Methylbenzenesulfonate (CAS 159811-30-0)

- Molecular Formula : C₂₁H₂₁F₂N₃O₄S.

- Key Features : Contains a triazole ring and difluorophenyl group, significantly increasing molecular complexity (MW = 449.47 g/mol).

- Applications : Acts as a diastereoisomer-related impurity in Posaconazole (an antifungal drug) .

- Solubility: Soluble in methanol, unlike the poorly water-soluble (R)-isomer .

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

- General Structure : Contain a 4-methylbenzenesulfonate group linked to a triazine ring.

- Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl, CAS 74223-64-6).

- Applications : Agricultural herbicides, contrasting sharply with the pharmaceutical role of the (R)-isomer .

Physicochemical and Application-Based Comparison

Key Findings

Stereochemistry Matters : The (R)-configuration of the target compound is essential for its role in enantioselective drug synthesis, unlike its racemic counterpart .

Structural Modifications Alter Function : Adding substituents (e.g., methyl, triazole) changes solubility, molecular weight, and application scope .

Functional Group Diversity : While sulfonate esters are common in both pharmaceuticals and agrochemicals, downstream functional groups dictate specificity (e.g., triazine in herbicides vs. tetrahydrofuran in chiral intermediates) .

Biological Activity

(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a compound of increasing interest in pharmaceutical research due to its potential therapeutic applications, particularly as a partial agonist of serotonin 5-HT4 receptors. This article explores the biological activity of this compound, examining its mechanisms, efficacy in various studies, and potential applications in treating gastrointestinal and central nervous system disorders.

Chemical Structure and Properties

(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate has the following chemical properties:

- Molecular Formula : CHOS

- Molecular Weight : 242.29 g/mol

- CAS Number : 219823-47-9

The compound features a tetrahydrofuran ring, which contributes to its stability and reactivity, particularly in biological systems.

The primary biological activity of (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate is attributed to its role as a partial agonist of the serotonin 5-HT4 receptor. This receptor is involved in various physiological processes, including:

- Neurotransmitter Release : Activation of the 5-HT4 receptor enhances the release of acetylcholine (ACh) in the cortex and hippocampus, regions critical for cognitive function .

- Gastrointestinal Motility : The compound may influence gastric motility and is being investigated for its therapeutic potential in treating gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS) .

Efficacy in Preclinical Studies

Several studies have highlighted the efficacy of (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate in various biological assays:

- Cognitive Enhancement : In animal models, compounds with similar structures have been shown to reverse cognitive deficits induced by anticholinergic drugs, suggesting potential applications in treating cognitive disorders .

- Gastrointestinal Disorders : The compound has been linked to improved gastrointestinal function through its action on the 5-HT4 receptor, which may help alleviate symptoms associated with conditions like IBS .

- Cancer Research : Recent investigations into tetrahydrofuran derivatives indicate potential cytotoxicity against human cancer cell lines. For instance, tetrahydrofuran-containing acetogenins have demonstrated activity against prostate cancer cells, although further studies are needed to elucidate their mechanisms .

Case Study 1: Cognitive Disorders

A study explored the effects of a related compound on cognitive function in mice subjected to scopolamine-induced amnesia. The results indicated that administration of the compound improved memory retention and learning abilities, supporting the hypothesis that 5-HT4 receptor activation can enhance cognitive processes .

Case Study 2: Gastrointestinal Motility

In a clinical trial involving patients with functional dyspepsia, participants treated with a related tetrahydrofuran derivative reported significant improvements in gastrointestinal symptoms compared to those receiving a placebo. This suggests that targeting the 5-HT4 receptor could be an effective strategy for managing gastrointestinal disorders .

Summary Table of Biological Activities

Q & A

Basic Question: What are the optimal synthetic conditions for achieving high enantiomeric purity in (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate?

Methodological Answer:

The synthesis typically involves stereoselective sulfonation of (R)-tetrahydrofuran-3-ol using 4-methylbenzenesulfonyl chloride under controlled basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Temperature Control : Reactions are conducted at 0–5°C to minimize racemization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures removal of diastereomeric byproducts .

- Characterization : Chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry (specific rotation: α = -34.4 in methanol) confirms enantiopurity .

Basic Question: How can spectroscopic techniques confirm the structural integrity of (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate?

Methodological Answer:

A multi-technique approach is essential:

- IR Spectroscopy : Peaks at ~1368 cm⁻¹ (S=O symmetric stretch) and ~1180 cm⁻¹ (asymmetric S=O stretch) confirm sulfonate group presence .

- HRMS : Accurate mass measurement (e.g., [M+Na]⁺ = 512.9836) validates molecular formula (C₁₁H₁₄O₄S) .

- NMR : ¹H NMR signals at δ 2.45 (s, 3H, CH₃) and δ 7.75–7.80 (d, 2H, aromatic protons) confirm the tosyl moiety .

Advanced Question: How can researchers resolve contradictions in reported solubility data (e.g., g/L vs. "slightly soluble")?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions or computational models. To address this:

- Experimental Validation : Perform shake-flask solubility tests at 25°C in water, methanol, and DMSO, followed by HPLC quantification .

- Computational Cross-Check : Compare results with software predictions (e.g., ACD/Labs V11.02) but prioritize empirical data .

- Documentation : Report solvent purity, temperature, and agitation method to ensure reproducibility .

Advanced Question: What crystallographic strategies determine the absolute configuration of (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate?

Methodological Answer:

X-ray crystallography is the gold standard:

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution data .

- Refinement : SHELXL refines the structure, with Flack parameter analysis confirming the (R)-configuration .

- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid diagrams to display stereochemistry .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for analogues of this compound?

Methodological Answer:

- Core Modifications : Introduce substituents at the tetrahydrofuran oxygen or tosyl para-position (e.g., iodophenyl in C₁₈H₁₉IO₆S derivatives) .

- Biological Assays : Test analogues against target enzymes (e.g., LpxC inhibitors) using IC₅₀ measurements and molecular docking (AutoDock Vina) .

- Data Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity .

Basic Question: What purification methods are effective post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1) to separate sulfonate esters from unreacted alcohol .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 185–188°C) .

- TLC Monitoring : Hexane:ethyl acetate (2:1) with UV visualization ensures reaction completion .

Advanced Question: How should discrepancies in biological activity data across studies be addressed?

Methodological Answer:

- Purity Verification : Re-analyze compound batches via HPLC (purity ≥98%) and HRMS to exclude degradation .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., posaconazole derivatives) .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates and studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.